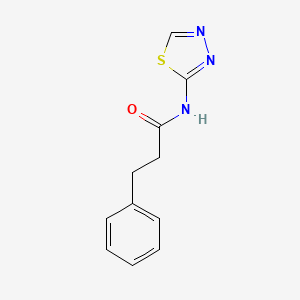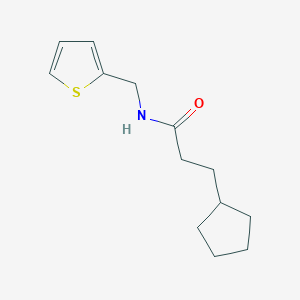![molecular formula C14H18N2O5S B5703045 methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate](/img/structure/B5703045.png)
methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate, commonly known as MPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPB is a derivative of glycine and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MPB is not fully understood, but it is believed to act as an inhibitor of protease enzymes. MPB has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
MPB has been shown to have various biochemical and physiological effects, including its ability to inhibit protease activity, reduce inflammation, and modulate the immune system. MPB has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPB in lab experiments is its high purity and stability. MPB is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using MPB in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on MPB, including its potential use as a therapeutic agent for neurodegenerative disorders, its use as a drug delivery system for cancer therapy, and its potential as an anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of MPB and its potential toxicity.
Métodos De Síntesis
MPB is synthesized by the reaction of N-(4-carboxyphenyl)succinimide with pyrrolidine-1-sulfonyl chloride in the presence of triethylamine. The resulting product is then treated with methyl glycinate hydrochloride to obtain MPB. This synthesis method has been optimized for high yield and purity and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
MPB has various scientific research applications, including its use as a fluorescent probe for the detection of protease activity, as a drug delivery system for cancer therapy, and as a potential anti-inflammatory agent. MPB has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
methyl 2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-21-13(17)10-15-14(18)11-4-6-12(7-5-11)22(19,20)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXQNQLIMVJDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl n-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)

![N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5703016.png)



![methyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B5703038.png)
![2-[2-oxo-2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5703046.png)
![methyl 4-({[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5703049.png)

![2-[(2-methoxy-5-nitrophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5703063.png)
![N-benzyl-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5703065.png)